molecular formula C10H9BrO2 B14847804 6-Bromochromane-3-carbaldehyde

6-Bromochromane-3-carbaldehyde

Cat. No.: B14847804
M. Wt: 241.08 g/mol
InChI Key: LDUKONWPCMSCDM-UHFFFAOYSA-N
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Description

6-Bromo-2H-chromene-3-carbaldehyde (CAS: Not explicitly provided; referred to as compound 2e in ) is a brominated derivative of the chromene-3-carbaldehyde family. Chromene derivatives are heterocyclic compounds featuring a benzopyran backbone, with 2H-chromene containing a non-aromatic double bond in the oxygen-containing ring. The bromine substituent at position 6 enhances the compound’s molecular polarity and influences its electronic properties, making it a versatile intermediate in organic synthesis, particularly in organocatalytic reactions .

Properties

Molecular Formula

C10H9BrO2

Molecular Weight

241.08 g/mol

IUPAC Name

6-bromo-3,4-dihydro-2H-chromene-3-carbaldehyde

InChI

InChI=1S/C10H9BrO2/c11-9-1-2-10-8(4-9)3-7(5-12)6-13-10/h1-2,4-5,7H,3,6H2

InChI Key

LDUKONWPCMSCDM-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=C1C=C(C=C2)Br)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromochromane-3-carbaldehyde typically involves the bromination of chromane derivatives followed by formylation. One common method is the bromination of chromane using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The resulting bromochromane is then subjected to formylation using reagents such as Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to introduce the aldehyde group at the 3rd position.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors for bromination and formylation, and employing purification techniques like crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromochromane-3-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: 6-Bromochromane-3-carboxylic acid.

    Reduction: 6-Bromochromane-3-methanol.

    Substitution: Various substituted chromanes depending on the nucleophile used.

Scientific Research Applications

6-Bromochromane-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromochromane-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its aldehyde and bromine functional groups. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Physical and Spectral Properties

  • Melting Point : 106–107°C, significantly higher than methoxy- or methyl-substituted analogs due to bromine’s molecular weight and polarizability.
  • 1H NMR : Aldehyde proton at δ 9.85, aromatic protons (Ar-H) between δ 7.25–7.80, and characteristic signals for the chromene backbone.
  • 13C NMR : Aldehyde carbon at δ 190.2, aromatic carbons between δ 115–160, and a distinct signal for the brominated carbon.
  • IR : Strong absorption at 1685 cm⁻¹ (C=O stretch) and 650 cm⁻¹ (C-Br stretch).
  • MS : Molecular ion peak at m/z 238 (M⁺, C₁₀H₇BrO₂) .

Comparison with Similar Chromene-3-carbaldehyde Derivatives

provides data for five chromene-3-carbaldehyde derivatives with substituents at positions 6, 7, or 7. Key comparisons are summarized below:

Compound Name Substituent (Position) Melting Point (°C) Molecular Formula Key Spectral Features (1H NMR)
6-Methoxy-2H-chromene-3-carbaldehyde (2c) Methoxy (6) 51–52 C₁₁H₁₀O₃ CH=O (δ 9.82), Ph-O-CH₂- (δ 4.85)
6-Methyl-2H-chromene-3-carbaldehyde (2d) Methyl (6) 66–68 C₁₁H₁₀O₂ CH=O (δ 9.83), Ph-CH=C (δ 6.35–6.45)
6-Bromo-2H-chromene-3-carbaldehyde (2e) Bromo (6) 106–107 C₁₀H₇BrO₂ CH=O (δ 9.85), Ar-H (δ 7.25–7.80)
7-Methoxy-2H-chromene-3-carbaldehyde (2f) Methoxy (7) 85–86 C₁₁H₁₀O₃ CH=O (δ 9.82), Ph-O-CH₂- (δ 4.84)
8-Methoxy-2H-chromene-3-carbaldehyde (2g) Methoxy (8) 79–81 C₁₁H₁₀O₃ CH=O (δ 9.81), Ph-O-CH₂- (δ 4.83)

Key Findings :

  • Substituent Effects: Bromine’s electron-withdrawing nature increases the aldehyde’s electrophilicity compared to electron-donating methoxy or methyl groups. This enhances reactivity in conjugate addition reactions, as noted in ’s organocatalytic studies.
  • Melting Points : Bromine’s higher atomic mass and polarizability contribute to 2e ’s elevated melting point (106–107°C) versus methoxy (51–86°C) or methyl (66–68°C) analogs.
  • Spectral Shifts : The bromo substituent deshields adjacent aromatic protons, causing downfield shifts in 2e ’s 1H NMR (δ 7.25–7.80) compared to 2c (δ 6.80–7.20) .

Comparison with Brominated Aldehydes in Other Heterocyclic Systems

Brominated aldehydes in diverse heterocyclic frameworks exhibit distinct properties:

Compound Name Structure Type Molecular Formula Molecular Weight Key Features
6-Bromoindole-3-carboxaldehyde Indole C₉H₆BrNO 224.06 Used in pharmaceutical intermediates; indole nitrogen enables π-conjugation .
6-Bromopyridine-3-carbaldehyde Pyridine C₆H₄BrNO 186.01 Electron-deficient pyridine ring stabilizes aldehyde group .
6-Bromo-3-chloro-2-fluorobenzaldehyde Benzene C₇H₃BrClFO 237.45 Halogen-rich structure; high synthetic yield (98.8%) via optimized routes .
6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde Imidazopyridine C₈H₅BrN₂O 225.04 Potential in medicinal chemistry due to fused heterocyclic system .

Structural and Functional Insights :

  • Heterocyclic Influence : Chromene’s oxygen ring enhances solubility in polar solvents, whereas pyridine’s nitrogen increases thermal stability.
  • Reactivity : Bromine’s position relative to the aldehyde group dictates regioselectivity in reactions. For example, 2e undergoes nucleophilic attack at the aldehyde, while 6-bromoindole-3-carboxaldehyde may participate in electrophilic substitution at the indole’s 5-position .
  • Applications : Chromene derivatives are prioritized in catalysis, while indole and imidazopyridine analogs are explored for drug discovery .

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